Cas no 2680844-22-6 (1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile)

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile is a fluorinated heterocyclic compound featuring a trifluoroacetyl group and two nitrile functionalities on an azetidine scaffold. Its unique structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The electron-withdrawing trifluoroacetyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the dicarbonitrile moiety offers versatile functionalization potential. This compound is useful in pharmaceutical and agrochemical research, where its rigid azetidine core can contribute to bioactive molecule design. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in synthetic chemistry applications.
1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile structure
2680844-22-6 structure
商品名:1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile
CAS番号:2680844-22-6
MF:C7H4F3N3O
メガワット:203.121371269226
CID:6593515
PubChem ID:165918517

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
    • 2680844-22-6
    • EN300-28272477
    • 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile
    • インチ: 1S/C7H4F3N3O/c8-7(9,10)5(14)13-3-6(1-11,2-12)4-13/h3-4H2
    • InChIKey: ANDGEMJAYGAFBG-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CC(C#N)(C#N)C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 203.03064625g/mol
  • どういたいしつりょう: 203.03064625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 67.9Ų

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272477-2.5g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
2.5g
$3362.0 2025-03-19
Enamine
EN300-28272477-10.0g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
10.0g
$7373.0 2025-03-19
Enamine
EN300-28272477-0.1g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
0.1g
$1508.0 2025-03-19
Enamine
EN300-28272477-0.5g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
0.5g
$1646.0 2025-03-19
Enamine
EN300-28272477-0.25g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
0.25g
$1577.0 2025-03-19
Enamine
EN300-28272477-0.05g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
0.05g
$1440.0 2025-03-19
Enamine
EN300-28272477-5.0g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
5.0g
$4972.0 2025-03-19
Enamine
EN300-28272477-1.0g
1-(2,2,2-trifluoroacetyl)azetidine-3,3-dicarbonitrile
2680844-22-6 95.0%
1.0g
$1714.0 2025-03-19

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile 関連文献

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrileに関する追加情報

Comprehensive Overview of 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile (CAS No. 2680844-22-6)

1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile (CAS No. 2680844-22-6) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique azetidine ring core, substituted with a trifluoroacetyl group and two cyano functionalities, making it a versatile intermediate for synthesizing bioactive molecules. Its structural complexity and functional diversity align with the growing demand for fluorinated building blocks in drug discovery, particularly in the development of kinase inhibitors and protease modulators.

The compound's CAS number 2680844-22-6 serves as a critical identifier for researchers seeking high-purity reagents for medicinal chemistry applications. Recent literature highlights its utility in constructing spirocyclic compounds, a structural motif prevalent in FDA-approved drugs targeting CNS disorders. The trifluoroacetyl moiety enhances metabolic stability—a key consideration in modern drug design principles—while the dinitrile group offers multiple vectors for further derivatization, addressing the pharmaceutical industry's need for scaffold diversification.

From a synthetic chemistry perspective, 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile exemplifies the trend toward three-dimensional molecular architectures in lead optimization. Its azetidine-3,3-dicarbonitrile core provides conformational restraint that improves target binding selectivity, a feature increasingly sought after in fragment-based drug discovery campaigns. Analytical studies using LC-MS and NMR techniques confirm its stability under standard laboratory conditions, making it suitable for high-throughput screening workflows.

The compound's relevance extends to crop protection research, where its structural elements mimic bioactive natural products. The trifluoromethyl group's lipophilicity contributes to membrane permeability—a desirable trait for agrochemical formulations. Patent analyses reveal growing interest in similar azetidine derivatives for developing next-generation herbicides with improved environmental profiles, aligning with the green chemistry movement.

Quality control specifications for CAS 2680844-22-6 typically require ≥95% purity by HPLC analysis, with strict limits on residual solvents. Storage recommendations emphasize protection from moisture at -20°C to maintain the integrity of its electrophilic carbonyl functionality. These protocols reflect the compound's sensitivity and value as a premium research chemical in academic and industrial settings.

Emerging applications in PET radiopharmaceuticals leverage the compound's ability to incorporate fluorine-18 isotopes, capitalizing on the trifluoroacetyl group as a potential labeling site. This positions 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile at the intersection of diagnostic imaging and precision medicine, two rapidly advancing fields that dominate current scientific discourse.

Safety assessments indicate that proper handling with PPE (personal protective equipment) mitigates risks associated with this compound. While not classified as hazardous under standard protocols, its nitrile groups warrant caution during scale-up procedures, reflecting the broader industry focus on process safety in fine chemical synthesis.

The commercial availability of 1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile through specialized chemical suppliers meets the needs of researchers exploring structure-activity relationships in heterocyclic systems. Its pricing reflects the technical challenges in producing high-quality azetidine-containing intermediates, particularly those with multiple electron-withdrawing groups that require controlled reaction conditions.

Future research directions may explore its potential in covalent inhibitor design, where the trifluoroacetyl group could serve as a reactive handle for target engagement. Such applications would build upon recent breakthroughs in targeted protein degradation technologies, further cementing the compound's role in cutting-edge biopharmaceutical innovation.

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